CIS-4-AMINO-1-METHYLCYCLOHEXANOL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKASNZJTIKRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592870 | |
| Record name | 4-Amino-1-methylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-32-4, 177906-46-6, 177908-37-1 | |
| Record name | 4-Amino-1-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-amino-1-methyl-cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cis 4 Amino 1 Methylcyclohexanol and Its Analogs
Stereoselective Synthesis of Aminocyclohexanol Isomers
The controlled synthesis of aminocyclohexanol isomers is a key focus in medicinal and materials chemistry. The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring profoundly influences the molecule's properties and biological activity.
Biocatalytic Approaches Utilizing Amine Transaminases for Stereoselective Conversions
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high selectivity under mild reaction conditions. Amine transaminases (ATAs), in particular, have been instrumental in the stereoselective synthesis of aminocyclohexanols. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantiomeric excess.
One-pot cascade reactions combining a keto reductase (KRED) and an amine transaminase have been developed for the stereoselective preparation of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130). This modular system allows for the synthesis of either isomer with good to excellent diastereomeric ratios by selecting stereocomplementary amine transaminases. The process involves the initial regioselective reduction of the diketone to 4-hydroxycyclohexanone (B83380) by a KRED, followed by stereoselective transamination by an ATA. For the synthesis of cis-4-aminocyclohexanol, specific ATA variants have been identified that favor the formation of the cis isomer.
The substrate specificity of amine transaminases is a critical factor for an efficient process. Research has focused on engineering these enzymes to improve their activity and selectivity towards specific substrates. For instance, a variant of Chromobacterium violaceum amine transaminase has shown increased specific activity towards certain acetophenones, making it a promising catalyst for the synthesis of similar amines.
| Enzyme System | Precursor | Product | Diastereomeric Ratio (cis:trans) | Reference |
| Keto Reductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | cis-4-Aminocyclohexanol | >98:2 | |
| Keto Reductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | trans-4-Aminocyclohexanol | Good to Excellent |
Reduction of Appropriate Precursors for Specific Isomeric Yields
The reduction of carefully chosen precursors is a widely used strategy to obtain specific isomers of aminocyclohexanols. The choice of reducing agent and the nature of the precursor molecule are critical in determining the stereochemical outcome.
One common approach involves the reduction of β-enaminoketones. For example, the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol can yield a diastereomeric mixture of amino alcohols. Subsequent separation by column chromatography can then afford the desired pure isomers. In some cases, the reduction of specific β-enaminoketones has been shown to produce cis and trans isomers in a ratio of 89:11.
Another important class of precursors is ketoximes. The reduction of ketoximes to amines can be achieved through catalytic transfer hydrogenation using Raney Nickel® as a catalyst and 2-propanol as a hydrogen donor. This method provides a pathway to primary amines, which can then be further processed. The reduction of ketoximes first yields an imine intermediate, which is then further reduced to the amine. A variety of methods exist for the conversion of oximes to carbonyl compounds, which can be useful intermediates in the synthesis of aminocyclohexanols.
| Precursor | Reducing Agent/Conditions | Product | Isomeric Ratio/Yield | Reference |
| β-Enaminoketone | Sodium in THF/isopropyl alcohol | cis- and trans-3-Aminocyclohexanol | cis:trans = 89:11 (mixture) | |
| β-Enaminoketone | Sodium in THF/isopropyl alcohol, followed by column chromatography | cis-3-Aminocyclohexanol | 69% yield | |
| β-Enaminoketone | Sodium in THF/isopropyl alcohol, followed by column chromatography | trans-3-Aminocyclohexanol | 6% yield | |
| Ketoxime | Raney Nickel®, 2-propanol, KOH | Primary amine | 83% isolated yield (for 2-octanamine) |
Lewis Acid-Directed Imine Reduction Strategies for Selective Formation
Lewis acids can play a crucial role in directing the stereochemical outcome of imine reductions, leading to the selective formation of specific aminocyclohexanol isomers. The coordination of the Lewis acid to the imine nitrogen increases its electrophilicity and can create a sterically biased environment, favoring the approach of the reducing agent from a particular face.
The reaction of vinyl allenes with imines under Lewis acid catalysis has been explored for the synthesis of octahydroquinoline derivatives, which contain a substituted aminocyclohexane ring system. In these reactions, vinyl allenes with tri- or tetrasubstituted allenic portions have been shown to yield octahydroquinoline derivatives as single isomers.
Furthermore, the in-situ generation of cyclic imines from their corresponding N-lithiated amines and a ketone hydride acceptor, followed by reaction with organometallic nucleophiles in the presence of a Lewis acid, allows for the synthesis of α-functionalized amines. The Lewis acid is crucial for activating the transient imine towards nucleophilic addition, accommodating a broader range of nucleophiles.
Synthesis of Substituted and Derivatized CIS-4-AMINO-1-METHYLCYCLOHEXANOL (B66319)
The synthesis of analogs of this compound, featuring substitutions on the cyclohexane ring or derivatization of the amino group, is essential for exploring structure-activity relationships and developing new compounds with tailored properties.
Incorporation of Methyl and Other Alkyl Groups at Specific Positions
The introduction of methyl and other alkyl groups at specific positions on the aminocyclohexanol scaffold can be achieved through various synthetic strategies. One approach involves the diastereoselective addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines. This method has been successfully applied to the synthesis of 2-substituted 6-methylpiperidines in a stereoselective manner.
The synthesis of 5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol has been accomplished through the reduction of the corresponding β-enaminoketone. This reaction yields both cis and trans isomers, which can be separated to provide the desired stereoisomer.
Preparation of N-Protected Derivatives within the Aminocyclohexanol Framework
The protection of the amino group in aminocyclohexanols is a common and often necessary step in multi-step syntheses to prevent unwanted side reactions. Various protecting groups, such as carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc), are frequently employed.
The resolution of racemic 2-aminocyclohexanol (B3021766) derivatives can be achieved through the formation of diastereomeric salts with chiral acids, followed by separation. Subsequent debenzylation of the enantiopure N-benzyl protected aminocyclohexanol via hydrogenation provides access to the free amine, which can then be derivatized with other protecting groups. Lipase-catalyzed enantioselective acylation has also been used for the resolution of N-protected cis- and trans-3-aminocyclohexanols.
| Compound | Protecting Group | Synthetic Method | Reference |
| (S)-(-)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol | Carbobenzyloxy (Cbz) | Commercially available building block | |
| (R)-(-)-N-(tert-Butoxycarbonyl)-2-phenylglycinol | tert-Butoxycarbonyl (Boc) | Commercially available building block | |
| N-Protected cis- and trans-3-aminocyclohexanols | Various | Lipase-catalyzed enantioselective acylation | |
| trans-2-(N-benzyl)amino-1-cyclohexanol | Benzyl (Bn) | Resolution of racemic mixture |
Conjugation with Complex Biological Scaffolds for Enhanced Functionality (e.g., deoxycholic acid conjugates)
The functionalization of cyclic amino alcohols by conjugating them with complex biomolecules like bile acids is a strategy to create hybrid molecules with potentially new or enhanced pharmacological activities. While specific research detailing the direct conjugation of this compound with deoxycholic acid is not prominent in the reviewed literature, the principles for such a reaction are well-established.
Bile acids are considered valuable starting molecules for conjugation due to their inherent biological properties and multiple reactive sites. The C-24 carboxylic acid group of a bile acid, such as deoxycholic acid, can be readily reacted with the amino or alcohol group of a molecule like an aminocyclohexanol to form stable amide or ester linkages, respectively. These condensation reactions are an efficient method for creating cleavable bonds, allowing the hybrid molecule to release its constituent parts under specific physiological or enzymatic conditions.
Recent research has expanded the understanding of bile acid conjugation beyond the host's typical use of glycine (B1666218) and taurine. youtube.com Studies have revealed that gut microbiota can perform novel conjugations, linking bile acids to other amino acids like phenylalanine, tyrosine, and leucine. nih.govmdpi.com This discovery of microbially conjugated bile acids (MCBAs) opens new avenues for creating diverse molecular hybrids. mdpi.com The ability of the microbiome to deconjugate, dehydroxylate, and re-conjugate bile acids suggests a vast potential for generating novel chemical entities. nih.govmdpi.com This natural machinery could be harnessed or mimicked to create functionalized aminocyclohexanols with tailored properties for targeted therapeutic applications.
Methodological Advancements and Scalability in Aminocyclohexanol Synthesis
The synthesis of specific aminocyclohexanol isomers is crucial for their application in pharmaceuticals and materials science. Traditional methods, such as the catalytic hydrogenation of p-acetamidophenol (paracetamol), often yield isomer mixtures (cis/trans) that are difficult and costly to separate, posing challenges for industrial-scale production. google.comgoogle.com
Recent methodological advancements have focused on developing highly stereoselective and efficient processes, with a significant shift towards biocatalysis. A state-of-the-art, one-pot synthesis method uses a combination of a keto reductase (KRED) and an amine transaminase (ATA) to produce cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione. d-nb.info This enzymatic cascade is highly modular; by selecting stereocomplementary enzymes, the synthesis can be directed to the desired isomer with excellent diastereomeric ratios. d-nb.info
Table 1: Enzymatic Reduction of 1,4-Cyclohexanedione using Keto Reductases (KREDs) This table summarizes the performance of different KREDs in the selective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone. Data sourced from literature. d-nb.info
| Enzyme | Conversion (%) | Product Ratio (4-hydroxycyclohexanone : Diol) |
|---|---|---|
| LK-KRED | >95 | 98:2 |
| KRED-P2-C11 | >95 | 97:3 |
| KRED-P1-A05 | >95 | 88:12 |
Another advanced synthetic route involves the reduction of β-enaminoketones. This method starts with the condensation of a 1,3-cyclohexanedione (B196179) with an amine to form a β-enaminoketone intermediate. nih.gov Subsequent reduction, for example using sodium in a THF/isopropyl alcohol mixture, yields a diastereomeric mixture of aminocyclohexanols. nih.gov The structural elucidation of the resulting isomers, such as cis- and trans-3-aminocyclohexanols, can be accomplished using detailed NMR spectroscopy. mdpi.com
Table 2: 1H- and 13C-NMR Spectral Data for an Aminocyclohexanol Isomer This table presents characteristic NMR chemical shifts (δ) for a cis-aminocyclohexanol derivative, confirming the equatorial distribution of the hydroxyl and amino groups. Data sourced from literature. mdpi.com
| Atom | 13C (ppm) | Proton | 1H (ppm) | Multiplicity & Coupling Constants (Hz) |
|---|---|---|---|---|
| C-1 | 67.9 | H-1 | 3.50 | tt, J = 11.2, 4.8 |
| C-2 | 32.0 | H-2a, H-2b | 1.85, 1.35 | m |
| C-3 | 49.6 | H-3 | 2.88 | tt, J = 11.6, 4.0 |
These modern synthetic strategies represent significant progress in the scalable production of specific aminocyclohexanol isomers, enabling further research into their applications. d-nb.infonih.gov
Stereochemical and Conformational Analysis of Cis 4 Amino 1 Methylcyclohexanol
Configurational Assignment and Diastereomeric Relationships (cis vs. trans)
The designation cis in cis-4-amino-1-methylcyclohexanol (B66319) signifies that the amino (-NH₂) and hydroxyl (-OH) groups are situated on the same side of the cyclohexane (B81311) ring plane. This is in contrast to its diastereomer, trans-4-amino-1-methylcyclohexanol, where these functional groups are on opposite sides. This stereochemical difference arises from the spatial arrangement of the substituents at the C-1 and C-4 positions.
The structural elucidation and differentiation between the cis and trans isomers are often accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, NOESY) are instrumental in this regard. mdpi.com For instance, in a related compound, the coupling constants and the through-space interactions observed in NOESY experiments can definitively establish the relative stereochemistry of the substituents. mdpi.com The cis isomer will exhibit specific coupling patterns and nuclear Overhauser effects (NOEs) that confirm the syn-relationship of the amino and hydroxyl groups. mdpi.com
| Property | This compound | trans-4-amino-1-methylcyclohexanol |
| IUPAC Name | rel-(1s,4s)-4-amino-1-methylcyclohexan-1-ol achemblock.com | rel-(1r,4r)-4-amino-1-methylcyclohexan-1-ol |
| CAS Number | 177906-46-6 chemspider.com | 18331273 (Parent Compound) nih.gov |
| Molecular Formula | C₇H₁₅NO achemblock.comchemspider.comsigmaaldrich.comsynblock.com | C₇H₁₅NO nih.govnih.gov |
| Molecular Weight | 129.20 g/mol synblock.comnih.gov | 129.20 g/mol nih.gov |
| Synonyms | Cyclohexanol (B46403), 4-amino-1-methyl-, cis- synblock.com | trans-4-amino-1-methyl-cyclohexanol nih.gov |
Conformational Preferences and Dynamics of the Cyclohexane Ring System
The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Influence of Amino and Hydroxyl Group Positioning on Ring Conformation
In this compound, the cis configuration dictates that one substituent must be in an axial position while the other is in an equatorial position in a chair conformation. The ring can undergo a "chair flip," leading to a new chair conformation where the axial substituent becomes equatorial and vice-versa.
The relative stability of the two possible chair conformers is determined by the steric bulk of the substituents. Generally, larger groups prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of this compound, one conformer will have an axial methyl group and an equatorial amino group, while the other will have an equatorial methyl group and an axial amino group. The hydroxyl group is at a tertiary carbon and its position is fixed relative to the methyl group. The equilibrium between these two conformers will depend on the relative steric demands of the methyl and amino groups.
Analysis of Conformational Behavior in Solution and Solid States
The conformational equilibrium of substituted cyclohexanols can be significantly influenced by the solvent. nih.gov In non-polar solvents, intramolecular interactions are more dominant, while in polar solvents, intermolecular interactions with the solvent can play a larger role. nih.gov For this compound, which is a solid at room temperature, the conformation in the solid state is locked into a specific arrangement within the crystal lattice. sigmaaldrich.com In solution, however, the molecule is conformationally flexible and will exist as an equilibrium mixture of its chair conformers. NMR spectroscopy is a powerful tool to study these dynamic processes in solution. mdpi.com
Impact of Stereochemistry on Molecular Interactions and Chemical Reactivity
The spatial orientation of the amino and hydroxyl groups in this compound has a profound effect on its molecular interactions and chemical behavior.
Intramolecular Hydrogen Bonding Patterns and Their Stereochemical Dependence
Intramolecular hydrogen bonding, the formation of a hydrogen bond between two functional groups within the same molecule, can significantly influence the conformation and properties of a compound. ustc.edu.cn In this compound, the proximity of the amino and hydroxyl groups allows for the possibility of an intramolecular hydrogen bond, where the hydrogen of the hydroxyl group interacts with the nitrogen of the amino group, or vice-versa.
This type of interaction is highly dependent on the stereochemistry. The cis arrangement brings these groups into a spatial orientation that can favor intramolecular hydrogen bonding, potentially stabilizing one chair conformation over the other. The formation of a six-membered ring through hydrogen bonding is often a favorable arrangement. ustc.edu.cn In contrast, the trans isomer, with its functional groups on opposite sides of the ring, cannot form an intramolecular hydrogen bond as readily. The strength of such a bond is a delicate balance between conformational flexibility and steric effects. ustc.edu.cn
Steric Effects and Their Role in Reaction Pathways
For instance, a reaction involving the hydroxyl group will be influenced by whether it is in the more sterically accessible equatorial position or the more hindered axial position. Similarly, the reactivity of the amino group will be affected by its conformational state. The presence of the methyl group at the C-1 position also contributes to the steric environment around the hydroxyl group. These steric factors can influence the rate and outcome of reactions such as acylation, alkylation, or coordination to metal centers.
Chiral Properties and Enantiomeric Purity Assessment of this compound
The stereochemical nature of this compound is defined by its chirality, a consequence of its molecular structure. As a 1,4-disubstituted cyclohexane with two different substituents, the methyl group and the amino group, on a prochiral ring system, the cis isomer is a chiral molecule. This chirality arises from the fact that the molecule is non-superimposable on its mirror image. The two non-superimposable mirror images are known as enantiomers. In the case of this compound, these enantiomers are designated as (1R,4R)-4-amino-1-methylcyclohexanol and (1S,4S)-4-amino-1-methylcyclohexanol.
Typically, the chemical synthesis of this compound without the use of chiral catalysts or resolving agents results in a racemic mixture, which is an equimolar mixture of both enantiomers. Such a mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities and for applications where a single enantiomer is required.
The assessment of enantiomeric purity, quantified as enantiomeric excess (ee), is a critical step in the development of enantiomerically pure compounds. wikipedia.org Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org For mixtures of diastereomers, a similar concept of diastereomeric excess (de) is used. wikipedia.org
Several analytical techniques can be employed to determine the enantiomeric excess of chiral compounds like this compound.
Research Findings on Enantiomeric Purity Assessment:
While specific documented methods for the chiral resolution of this compound are not extensively reported in publicly available literature, general and analogous methods for similar amino alcohol compounds provide a clear framework for how this would be achieved.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. The stationary phase of the HPLC column is made of a chiral material that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based chiral stationary phases are often effective. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers of a volatile derivative of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In this method, a chiral lanthanide complex is added to the NMR sample of the racemic mixture. The chiral reagent forms diastereomeric complexes with the enantiomers, which have different NMR chemical shifts, allowing for their quantification.
Fluorescence-Based Assays: A sensitive method for determining the enantiomeric excess of chiral amines and amino alcohols involves the use of a fluorescent sensor. The enantiomers of the analyte can form diastereomeric complexes with a chiral fluorescent ligand, resulting in differential fluorescence intensities that can be correlated to the enantiomeric composition. nih.gov This approach is particularly useful for high-throughput screening. nih.gov
Below is an interactive data table summarizing the key chiral properties and potential methods for enantiomeric purity assessment of this compound.
| Property | Description |
| Chirality | The molecule is chiral due to the presence of two different substituents on a cyclohexane ring, leading to non-superimposable mirror images (enantiomers). |
| Enantiomers | (1R,4R)-4-amino-1-methylcyclohexanol and (1S,4S)-4-amino-1-methylcyclohexanol. |
| Racemic Mixture | A 1:1 mixture of the (1R,4R) and (1S,4S) enantiomers. It is optically inactive. |
| Enantiomeric Purity Assessment Methods | Chiral HPLC, Chiral GC, NMR with Chiral Shift Reagents, Fluorescence-Based Assays. |
Reaction Mechanisms and Chemical Transformations Involving Cis 4 Amino 1 Methylcyclohexanol
Nucleophilic Substitution Reactions at the Hydroxyl or Amino Center
The hydroxyl and amino groups of cis-4-amino-1-methylcyclohexanol (B66319) can both act as nucleophiles. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can attack electrophilic centers, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
The amino group can undergo nucleophilic substitution reactions to form various derivatives. For instance, it can react with alkyl halides or other electrophiles to yield substituted amines. The hydroxyl group can also participate in nucleophilic substitution, although it is generally a weaker nucleophile than the amino group. Protonation of the hydroxyl group to form a better leaving group (water) can facilitate these reactions.
Elimination Reactions Leading to Cyclohexene (B86901) Derivatives
Elimination reactions of this compound can lead to the formation of cyclohexene derivatives. libretexts.org These reactions typically involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon.
Dehydration, the removal of a water molecule, is a common elimination reaction for alcohols and is typically carried out by treatment with a strong acid like sulfuric acid or phosphoric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. masterorganicchemistry.comlibretexts.org A subsequent deprotonation from an adjacent carbon atom then forms the double bond. libretexts.org The regioselectivity of this elimination generally follows Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene. masterorganicchemistry.com It is important to note that both cis and trans isomers of a starting alcohol can lead to the same carbocation intermediate and thus the same alkene product. utdallas.edu
Functional Group Interconversions of Amino and Hydroxyl Moieties
The amino and hydroxyl groups of this compound can be readily converted into other functional groups, expanding its synthetic utility.
Both the amino and hydroxyl groups can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form amides and esters, respectively. Alkylation of the amino group can lead to the formation of secondary, tertiary, or even quaternary amines, depending on the reaction conditions and the nature of the alkylating agent. Similarly, the hydroxyl group can be alkylated to form ethers.
Oxidation of this compound can selectively target either the hydroxyl or the amino group. The tertiary hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), yielding 4-amino-1-methylcyclohexanone. The amino group can also be oxidized, though this is generally less common.
Conversely, derivatives of this compound can be reduced. For instance, the reduction of the corresponding ketone, 4-amino-1-methylcyclohexanone, can regenerate the alcohol.
Deamination of this compound, for instance through reaction with nitrous acid, can lead to the formation of a carbocation at the position of the former amino group. This carbocation can then undergo various reactions, including nucleophilic attack by water to form a diol, elimination to form an alkene, or skeletal rearrangements. Skeletal rearrangements can occur in bicyclic systems derived from similar structures, where migration of a bond can lead to a more stable ring system. nih.gov
Regioselectivity and Stereoselectivity in Diverse Reactions
The stereochemistry of this compound plays a crucial role in determining the outcome of its reactions. The cis relationship between the amino and hydroxyl groups influences their relative reactivity and the stereochemistry of the products formed.
In enzymatic reactions, for example, the stereoselectivity can be very high. Keto reductases (KREDs) and amine transaminases (ATAs) can be used for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130). d-nb.info By selecting the appropriate enzymes, it is possible to control the stereochemical outcome of the reduction and amination steps with high diastereomeric ratios. d-nb.info For instance, many amine transaminases show a marked preference for producing the cis-isomer. d-nb.info Molecular modeling studies suggest that this cis-selectivity arises from the preferential binding of the substrate in an orientation that allows for favorable solvation of the hydroxyl group in the enzyme's active site. d-nb.inforesearchgate.net
The conformation of the cyclohexane (B81311) ring also influences reactivity. For this compound, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation. reddit.com This can affect the accessibility of the functional groups to reagents and influence the stereochemical course of reactions. For instance, in nucleophilic substitution reactions, the approach of the nucleophile can be sterically hindered depending on whether the leaving group is in an axial or equatorial position. southwales.ac.uk
Applications in Pharmaceutical and Organic Chemistry Research
CIS-4-AMINO-1-METHYLCYCLOHEXANOL (B66319) as a Key Synthetic Building Block
As a foundational starting material, this compound serves multiple roles in organic synthesis, from being a precursor to intricate molecules to participating in advanced stereoselective strategies.
The defined spatial arrangement of the amino and hydroxyl groups on the cyclohexane (B81311) frame makes this compound an ideal starting point for the synthesis of more complex organic structures. The functional groups act as handles for further chemical transformations, allowing for the elaboration of the core scaffold. For instance, the protected form of a related compound, cis-4-(Boc-amino)cyclohexanol, is utilized as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines. These resulting compounds are of significant interest due to their potential as anti-inflammatory and anti-tumour agents. The inherent structure of the aminocyclohexanol derivative guides the assembly of the final complex molecule, highlighting its role as a critical building block.
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. researchgate.net Once the desired stereochemistry is established, the auxiliary is removed. Compounds with rigid cyclic structures and defined stereocenters, such as this compound, are considered valuable candidates for this purpose. nih.gov The conformational rigidity of the cyclohexane ring and the fixed cis orientation of the functional groups can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face and thereby inducing asymmetry. nih.gov This strategy is a cornerstone for producing enantiomerically pure compounds, which is crucial in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. While the specific use of this compound as an auxiliary is noted for its potential, the principle is well-established with similar structures like chiral oxazolidinones and aminoindanols. nih.govsigmaaldrich.com
The amino and hydroxyl moieties of this compound can function as coordination sites for metal ions. This property allows for its use in the development of chiral ligands for asymmetric catalysis. princeton.edu By coordinating to a metal center, a ligand based on this scaffold can create a chiral environment that influences the stereoselectivity of catalytic reactions, such as hydrogenations or carbon-carbon bond-forming reactions. The predictable geometry imposed by the rigid cyclohexane backbone is advantageous for designing effective catalysts. nih.gov The synthesis of conformationally constrained ligands is a key area of research, as these can lead to highly efficient and selective catalytic systems. princeton.edu
Design and Synthesis of this compound-Based Bioactive Agents
The scaffold of this compound is not only a tool for general synthesis but also a direct foundation for the discovery of new biologically active molecules.
The core structure of this compound serves as a template for the creation of new chemical entities with potential therapeutic applications. By chemically modifying the amino and hydroxyl groups, chemists can generate a library of analogues and derivatives to explore structure-activity relationships (SAR). For example, research into derivatives of 4-amino-4-arylcyclohexanones, a structurally related class, has led to the discovery of compounds with analgesic activity. nih.gov In this work, modifications to an aromatic ring attached to the core scaffold significantly influenced the compound's potency. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from a protected aminocyclohexanol highlights how the core structure can be incorporated into a known pharmacophore to generate novel bioactive agents.
In medicinal chemistry, scaffold diversity is essential for the discovery of new lead compounds. nih.govscilit.com Molecular scaffolds form the core structure of a molecule, and having a wide variety of scaffolds increases the probability of finding a compound that can interact with a specific biological target. Saturated, three-dimensional scaffolds like the substituted cyclohexane ring of this compound are particularly valuable because they allow for the exploration of a different region of chemical space compared to the flat, aromatic structures that are common in many existing drugs. researchgate.net The use of such scaffolds can lead to compounds with improved properties. The development of libraries based on scaffolds like substituted cyclopentanes and prolines demonstrates the power of this approach to generate novel molecular frameworks for drug discovery. researchgate.netnih.gov By providing a stereochemically defined, non-planar core, this compound and its derivatives contribute significantly to the structural diversity of compound collections used in high-throughput screening and lead generation. achemblock.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | rel-(1s,4s)-4-amino-1-methylcyclohexan-1-ol | achemblock.com |
| CAS Number | 177906-46-6 | achemblock.comambeed.comchemspider.comsynquestlabs.com |
| Molecular Formula | C₇H₁₅NO | achemblock.comambeed.comchemspider.comsynquestlabs.com |
| Molecular Weight | 129.20 g/mol | achemblock.comambeed.com |
Table 2: Summary of Research Applications and Findings
| Application Area | Synthetic Strategy/Example | Key Finding | Source(s) |
|---|---|---|---|
| Precursor for Complex Molecules | Synthesis of pyrazolo[3,4-d]pyrimidines | Resulting compounds show potential as anti-inflammatory and anti-tumour agents. | |
| Chiral Auxiliary | Use in asymmetric synthesis | The rigid, stereodefined structure is suitable for directing stereoselective reactions. | nih.gov |
| Bioactive Agent Development | Preparation of 4-amino-4-arylcyclohexanone derivatives | Modifications of the core structure led to compounds with significant analgesic activity. | nih.gov |
| Medicinal Chemistry | Contribution to scaffold diversity | Provides a 3D, non-planar scaffold, enhancing the structural variety of compound libraries for lead discovery. | nih.govscilit.comresearchgate.net |
Role in the Synthesis of Specific Pharmaceutical Intermediates (e.g., Ambroxol hydrochloride)
While this compound is a valuable chemical building block, scientific literature and patents primarily document the crucial role of its structural analog, trans-4-aminocyclohexanol (B47343) , as a key intermediate in the synthesis of the mucolytic agent Ambroxol hydrochloride. google.comgoogle.comchemicalbook.com The stereochemistry of the aminocyclohexanol is critical, with the trans isomer being the required precursor for Ambroxol, while the cis isomer is considered an impurity in the final product. d-nb.infogoogle.com
The synthesis of Ambroxol from trans-4-aminocyclohexanol is a well-established process in pharmaceutical chemistry. A common route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with trans-4-aminocyclohexanol. chemicalbook.comquickcompany.in This reaction typically forms an intermediate Schiff base (an imine), which is subsequently reduced to yield Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol). The final step involves reacting the Ambroxol base with hydrochloric acid to form the stable salt, Ambroxol hydrochloride. chemicalbook.com
One documented method involves reacting trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde in the presence of a reducing agent like sodium tris(acetoxy)borohydride (NaBH(OAc)₃) and a catalyst such as lithium perchlorate (B79767) (LiClO₄) in a suitable solvent like 1,2-dichloroethane. chemicalbook.com This one-pot reaction proceeds to form Ambroxol, which is then precipitated as its hydrochloride salt. chemicalbook.com
Table 1: Example Synthesis of Ambroxol Hydrochloride This table outlines a specific synthetic procedure for Ambroxol hydrochloride, highlighting the key components and conditions.
| Reactant/Reagent | Molar Amount/Equivalent | Role | Reference |
|---|---|---|---|
| trans-4-Aminocyclohexanol | 20 mmol | Starting Material / Key Intermediate | chemicalbook.com |
| 2-Amino-3,5-dibromobenzaldehyde | 23.2 mmol | Starting Material | chemicalbook.com |
| Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) | 22 mmol | Reducing Agent | chemicalbook.com |
| Lithium Perchlorate (LiClO₄) | 0.8 mmol | Catalyst | chemicalbook.com |
| 1,2-Dichloroethane | 100 mL | Solvent | chemicalbook.com |
| Concentrated Hydrochloric Acid | 5 mL | Salt Formation | chemicalbook.com |
Stereochemical Considerations and Impurity Profile
The stereospecificity of the reaction is paramount for the efficacy and purity of the final drug product. The trans configuration of the 4-aminocyclohexanol is essential for the formation of Ambroxol. If cis-4-aminocyclohexanol is present in the starting materials, it leads to the formation of the corresponding cis-isomer of Ambroxol, which is classified as an impurity. google.com Patents for highly pure crystalline Ambroxol hydrochloride specify strict limits on the content of cis-4-[(2-amino-3,5-dibromobenzyl] amino] cyclohexanol (B46403), often to levels below 0.02%. google.com
There is no evidence in the reviewed literature or patents to suggest that This compound is used in the synthesis of Ambroxol hydrochloride. The established and industrially practiced methods consistently utilize trans-4-aminocyclohexanol as the amine-bearing building block. quickcompany.inpatsnap.com The presence of the methyl group on the C1 position of the cyclohexane ring would represent a different chemical entity, leading to a different final molecule, not Ambroxol.
Biological and Pharmacological Research on Aminocyclohexanol Derivatives
General Biological Activities Attributed to Aminocyclohexanol Structures
The aminocyclohexanol scaffold is a versatile structure that has been explored for a variety of biological activities. The spatial arrangement of the amino and hydroxyl groups, along with other substituents on the cyclohexane (B81311) ring, plays a crucial role in determining the pharmacological profile of these compounds.
Neuroprotective Potentials
Derivatives of aminocyclohexanol have shown promise as neuroprotective agents. For instance, aminonaphthoquinone derivatives have been investigated for their ability to protect against amyloid-beta-induced neuronal cell death, a hallmark of Alzheimer's disease. nih.gov These compounds were found to mitigate cellular damage by preserving cell viability and morphology. nih.gov Some derivatives also exhibited potent antioxidant activities, reducing intracellular reactive oxygen species (ROS) production and preserving mitochondrial membrane potential. nih.gov Similarly, memantine (B1676192), an amino adamantane (B196018) derivative with a structural resemblance to aminocyclohexanols, is an approved treatment for Alzheimer's disease, and its derivatives containing amino acid residues have demonstrated neuroprotective effects in vitro. itmedicalteam.pl These memantine analogues protected cells against cytotoxicity induced by copper and hypoxia. itmedicalteam.pl The neuroprotective effects of some phytochemicals are attributed to their ability to act as ligands for cellular receptors, initiating downstream signaling pathways that have an antioxidant effect. mdpi.com For example, certain phytochemicals can modulate the activity of protein kinase C (PKC), which is involved in neuroprotective signaling pathways. mdpi.com
Anti-inflammatory Properties
The anti-inflammatory potential of aminocyclohexanol-related structures has been noted in several studies. For example, certain amino acids and their derivatives have been reported to exert anti-inflammatory effects by suppressing inflammatory pathways and reducing the production of inflammatory mediators. clinmedjournals.org Some orally administered amino acids have demonstrated anti-inflammatory activity in various experimental models. nih.gov The mechanism of this anti-inflammatory action is thought to be related to interference with the synthesis or action of prostaglandins. nih.gov Additionally, aminomethyl derivatives of barbituric acids have shown anti-inflammatory activity in animal models. nih.gov
Anticancer Activities
The aminocyclohexanol framework is also being investigated for its potential in developing new anticancer agents. For example, aminoferrocene derivatives have been shown to induce the production of mitochondrial reactive oxygen species (mROS) specifically in cancer cells, leading to their death, while leaving normal cells unaffected. nih.govnih.gov This selective action is a highly desirable characteristic for anticancer drugs. nih.gov The anticancer activity of these compounds is linked to their ability to target the altered ROS homeostasis and deficient mitochondria commonly found in cancer cells. nih.govnih.gov Furthermore, some 9-acridinyl amino acid derivatives have shown significant cytotoxicity against cancer cell lines, with some compounds being particularly effective against lung cancer cells. rsc.org These compounds can induce cell cycle arrest or apoptotic cell death in cancer cells. rsc.org The development of hybrid compounds, which combine two or more chemical entities into a single structure, is a promising strategy in cancer therapy. shu.ac.uk
Analgesic and Anticonvulsant Properties
Derivatives of 4-aryl-4-aminocyclohexanones have been identified as a novel class of analgesics. nih.gov The analgesic potency of these compounds is highly sensitive to the nature and position of substituents on the aryl ring. nih.gov Certain amino alcohols derived from these ketones are potent analgesics. nih.gov In the realm of anticonvulsant activity, derivatives of 2-aminocyclohexanol (B3021766) have been synthesized and investigated. researchgate.net For instance, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was found to be effective in animal models of seizures. researchgate.net Its mechanism of action is believed to involve the inhibition of voltage-gated sodium currents and enhancement of GABAergic effects. researchgate.net Furthermore, a series of 1,2-aminoalkanol derivatives were prepared and evaluated for their anticonvulsant activity. nih.gov Hybrid compounds incorporating a pyrrolidine-2,5-dione ring, a known pharmacophore for anticonvulsant activity, have also been synthesized and shown to be effective in various seizure models. mdpi.com Some of these compounds also exhibit antinociceptive (pain-relieving) activity. mdpi.commdpi.com
Antibacterial and Antiparasitic Effects
The aminocyclohexanol structural motif is also present in compounds with antibacterial and antiparasitic properties. Phenylaminonaphthoquinones, for example, have been synthesized and evaluated for their activity against bacteria and parasites. nih.gov The mechanism of their biological activity is thought to involve the generation of reactive oxygen species, leading to apoptotic cell death in the target organisms. nih.gov In silico prediction tools have been used to assess the potential biological activities of these compounds, with some showing a high probability of acting as membrane permeability inhibitors or p-aminobenzoic acid antagonists, which are known antibacterial mechanisms. nih.gov
Exploration of Mechanisms of Action at a Molecular Level
The diverse biological activities of aminocyclohexanol derivatives stem from their ability to interact with various molecular targets. For instance, the neuroprotective effects of some aminonaphthoquinone derivatives are linked to their ability to modulate the activity of enzymes such as sirtuin 1 (SIRT1) and beta-secretase 1 (BACE1), which are involved in the pathology of Alzheimer's disease. nih.gov Molecular docking studies have indicated that these compounds can bind to the active site of SIRT1. nih.gov
In the context of anticancer activity, aminoferrocene derivatives are designed to target the unique characteristics of cancer cells, such as elevated reactive oxygen species (ROS) levels and mitochondrial dysfunction. nih.govnih.gov These compounds can generate mitochondrial ROS, leading to a reduction in the mitochondrial membrane potential and ultimately, cancer cell death. nih.gov Some 9-acridinyl amino acid derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication, and by intercalating into DNA. rsc.org
The anticonvulsant action of some aminocyclohexanol derivatives is attributed to their interaction with ion channels. For example, certain compounds have been shown to inhibit voltage-gated sodium channels and enhance the effects of the inhibitory neurotransmitter GABA. researchgate.net In vitro studies on some hybrid compounds with anticonvulsant activity revealed a moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
The analgesic properties of certain aminocyclohexanol derivatives are linked to their interaction with opioid receptors. Systematic variations of substituents on the nitrogen atom of 4-aryl-4-aminocyclohexanones have revealed nonclassical structure-activity relationships, with the dimethylamino group often conferring the most potent antagonist activity. nih.gov
The antibacterial mechanism of some related compounds, like phenylaminonaphthoquinones, is believed to be the generation of ROS, which leads to cell death. nih.gov
Summary of Biological Activities and Mechanisms of Aminocyclohexanol Derivatives
| Biological Activity | Key Findings | Potential Mechanism of Action | Example Compound Classes |
|---|---|---|---|
| Neuroprotective | Mitigation of amyloid-beta induced damage, antioxidant effects. nih.gov | Modulation of SIRT1 and BACE1, nih.gov antioxidant pathways, nih.gov NMDA receptor antagonism. itmedicalteam.pl | Aminonaphthoquinones, nih.gov Memantine derivatives. itmedicalteam.pl |
| Anti-inflammatory | Suppression of inflammatory pathways and mediators. clinmedjournals.org | Interference with prostaglandin (B15479496) synthesis/action. nih.gov | Amino acid derivatives, clinmedjournals.orgnih.gov Aminomethyl derivatives of barbituric acids. nih.gov |
| Anticancer | Induction of mitochondrial ROS in cancer cells, nih.govnih.gov cell cycle arrest, rsc.org apoptosis. rsc.org | Targeting elevated ROS and mitochondrial dysfunction, nih.govnih.gov Topoisomerase II inhibition, DNA intercalation. rsc.org | Aminoferrocenes, nih.govnih.gov 9-Acridinyl amino acid derivatives. rsc.org |
| Analgesic | Potent pain-relieving effects. nih.gov | Interaction with opioid receptors. nih.gov | 4-Aryl-4-aminocyclohexanones. nih.gov |
| Anticonvulsant | Effective in animal seizure models. researchgate.netmdpi.com | Inhibition of voltage-gated sodium and calcium channels, researchgate.netmdpi.com enhancement of GABAergic effects. researchgate.net | 2-Aminocyclohexanol derivatives, researchgate.net Pyrrolidine-2,5-dione hybrids. mdpi.com |
| Antibacterial/Antiparasitic | Activity against bacteria and parasites. nih.gov | Generation of reactive oxygen species. nih.gov | Phenylaminonaphthoquinones. nih.gov |
Interactions with Biological Targets (e.g., enzymes, receptors)
Research into the specific interactions of cis-4-amino-1-methylcyclohexanol (B66319) with biological targets such as enzymes and receptors is not extensively detailed in publicly available scientific literature. However, the broader class of aminocyclohexanol derivatives has been investigated for its potential to interact with various biological macromolecules.
For instance, derivatives of aminocyclohexanol have been synthesized and evaluated as ligands for various receptors and as inhibitors of enzymes. The amino and hydroxyl groups are key pharmacophoric features that can participate in hydrogen bonding and electrostatic interactions within the binding sites of proteins. The cyclohexane ring provides a rigid scaffold that positions these functional groups in a defined spatial orientation, which is critical for selective binding.
While direct evidence for this compound is scarce, related aminocyclohexanol structures have been explored for their role in asymmetric catalysis, suggesting their ability to coordinate with metal ions in enzyme active sites. nih.gov Furthermore, the known metabolism of cyclohexylamine (B46788) to cis-4-aminocyclohexanol indicates that this compound interacts with metabolic enzymes in biological systems.
Modulation of Key Biochemical Pathways and Cellular Processes
The modulation of biochemical pathways by this compound has not been a specific focus of published research. However, considering that cis-4-aminocyclohexanol has been identified as a metabolite of the mucolytic drug ambroxol, its formation is part of a broader metabolic pathway. nih.gov The parent drug, ambroxol, is known to influence pathways related to surfactant production in the lungs and has antioxidant and anti-inflammatory properties. It is conceivable that its metabolites, including aminocyclohexanol derivatives, could play a role in these or other cellular processes, although specific data are lacking.
The general class of aminocyclohexanols, due to their structural similarity to endogenous signaling molecules, holds the potential to interfere with various biochemical pathways. Their ability to act as ligands for receptors or inhibitors of enzymes suggests they could influence signaling cascades and metabolic routes, but further research is needed to elucidate these effects for specific derivatives like this compound.
Structure-Activity Relationship (SAR) Studies on Aminocyclohexanol Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For aminocyclohexanol scaffolds, SAR studies primarily focus on the impact of stereochemistry and the nature of substituents.
Impact of Stereochemistry on Bioactivity and Binding Affinity
The stereochemistry of the aminocyclohexanol ring is a critical determinant of its biological activity. The relative orientation of the amino and hydroxyl groups (cis or trans) significantly affects the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target.
For aminocyclohexanol derivatives, the cis and trans isomers can exhibit markedly different pharmacological profiles. This is because the spatial arrangement of the key interacting groups (amino and hydroxyl) dictates the potential for forming specific hydrogen bonds and other non-covalent interactions with a receptor or enzyme active site. mdpi.com For example, in the synthesis of aminocyclohexanol isomers, enzymatic methods have been employed to achieve high stereoselectivity, underscoring the importance of obtaining specific stereoisomers for biological evaluation. d-nb.info The differential biological activity between cis and trans isomers is a well-established principle in medicinal chemistry, where one isomer may be significantly more potent or have a different mode of action than the other.
Influence of Substituent Effects on Biological Response
The introduction of substituents onto the aminocyclohexanol scaffold can profoundly influence its biological response. The size, lipophilicity, and electronic properties of these substituents can affect a compound's potency, selectivity, and pharmacokinetic properties.
In the case of this compound, the methyl group at the 1-position is a key substituent. This methyl group can impact the compound's interaction with a biological target in several ways:
Steric Effects: The methyl group can create steric hindrance, either preventing or promoting binding to a specific target depending on the topology of the binding site.
Conformational Effects: The methyl group can influence the conformational preference of the cyclohexane ring, which in turn affects the spatial orientation of the amino and hydroxyl groups.
Advanced Analytical and Spectroscopic Characterization of Cis 4 Amino 1 Methylcyclohexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are the primary methods for determining the basic structure of a molecule.
¹H NMR: In the ¹H NMR spectrum of a substituted cyclohexane (B81311), the chemical shift (δ) and multiplicity of the signals provide key information. For cis-4-amino-1-methylcyclohexanol (B66319), one would expect distinct signals for the methyl group protons, the protons on the carbon atoms bearing the amino and hydroxyl groups, and the remaining cyclohexane ring protons. The protons attached to the same carbon (geminal) and on adjacent carbons (vicinal) will split each other's signals into multiplets (e.g., singlets, doublets, triplets), which helps to establish the connectivity. The integration of these signals corresponds to the number of protons giving rise to each signal.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms (one methyl and six in the ring). The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group and the carbon atom bonded to the nitrogen of the amino group would appear at a lower field (higher ppm value) compared to the other ring carbons.
The stereochemistry (cis or trans) significantly influences the NMR spectra. The spatial orientation of the amino and methyl/hydroxyl groups affects the magnetic environment of the ring protons. In the cis isomer, the axial and equatorial protons will have different chemical shifts and coupling constants compared to the trans isomer. For example, the coupling constants between adjacent axial-axial protons are typically larger than those between axial-equatorial or equatorial-equatorial protons, which can be used to infer the conformation of the cyclohexane ring and the relative orientation of the substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Related Cyclohexanol (B46403) Derivatives
| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |
| trans-4-Aminocyclohexanol (B47343) | ¹H | 3.55 (m, 1H, CH-OH), 2.67 (m, 1H, CH-NH₂), 1.92-1.15 (m, 8H, ring CH₂) |
| ¹³C | 70.5 (C-OH), 50.2 (C-NH₂), 34.7 (ring CH₂), 31.5 (ring CH₂) | |
| cis-4-Methylcyclohexanol | ¹H | 3.95 (m, 1H, CH-OH), 1.70-1.30 (m, 9H, ring protons), 0.90 (d, 3H, CH₃) |
| ¹³C | 66.9 (C-OH), 32.5 (CH-CH₃), 30.7 (ring CH₂), 29.8 (ring CH₂), 22.4 (CH₃) |
Note: Data is illustrative and sourced from publicly available information for related compounds. chemicalbook.comchemicalbook.comchemicalbook.com The exact chemical shifts for this compound would vary.
Two-dimensional NMR techniques are powerful for unambiguously assigning signals and determining the three-dimensional structure and conformation of molecules.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov Cross-peaks in a COSY spectrum connect the signals of vicinal protons, allowing for the tracing of the proton-proton connectivity network throughout the cyclohexane ring. This is crucial for assigning the signals of the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with the signals of directly attached heteronuclei, most commonly ¹³C. chemicalbook.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals (or vice versa).
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. chemicalbook.com This is particularly useful for determining the stereochemistry and conformation. For this compound, NOESY can show through-space interactions between the methyl group protons and specific axial or equatorial protons on the ring. The presence or absence of certain NOE cross-peaks can confirm the cis relationship between the substituents and provide detailed information about the conformational equilibrium of the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.
The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information. For cyclic alcohols and amines, common fragmentation pathways include:
Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺.
Loss of an amino group (NH₂) or ammonia (B1221849) (NH₃), resulting in peaks at [M-16]⁺ or [M-17]⁺.
Loss of a methyl group (CH₃), giving a peak at [M-15]⁺.
Ring cleavage, leading to a series of smaller fragment ions.
Analysis of the mass spectrum of the related compound trans-4-aminocyclohexanol shows a prominent peak at m/z 56, which can be attributed to a characteristic fragmentation of the cyclohexane ring. chemicalbook.comchemicalbook.com The relative intensities of the molecular ion and fragment peaks can be influenced by the stereochemistry of the molecule. nih.gov
Table 2: Predicted and Observed Mass Spectrometry Data for Related Aminocyclohexanols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound (Predicted) | C₇H₁₅NO | 129.20 | M⁺ at 129, fragments corresponding to loss of H₂O, NH₃, and CH₃ |
| trans-4-Aminocyclohexanol (Observed) | C₆H₁₃NO | 115.18 | M⁺ at 115, prominent fragments at m/z 56, 43. chemicalbook.com |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a compound and for separating it from isomers and byproducts.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In GC, the sample is vaporized and passed through a column. Different components of the mixture travel through the column at different rates depending on their volatility and interaction with the stationary phase, leading to their separation.
For aminocyclohexanol isomers, a polar capillary column is often used to achieve separation. The cis and trans isomers of 4-amino-1-methylcyclohexanol will likely have different retention times in the GC column due to differences in their polarity and boiling points. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. wiley.com This technique is particularly useful for identifying impurities in a sample, for example, the presence of the trans isomer in a sample of the cis isomer. The analysis of amino compounds by GC often requires derivatization to increase their volatility. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of less volatile or thermally sensitive compounds like amino alcohols. nih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.
For the separation of cis and trans isomers of 4-amino-1-methylcyclohexanol, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with additives like trifluoroacetic acid to improve peak shape). nih.gov The more polar cis isomer is expected to elute earlier than the less polar trans isomer.
Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers if the compound is chiral and a racemic mixture is present. sigmaaldrich.com HPLC with a suitable detector (e.g., UV-Vis, or a mass spectrometer in LC-MS) can be used for the quantitative analysis of the compound, determining its concentration in a sample with high accuracy and precision. uq.edu.au
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) is fundamental in the analysis of chiral compounds. Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation and quantification. For amino-functionalized compounds like this compound, CSPs based on cyclodextrins or polysaccharide derivatives are often effective. nih.govnih.gov
In a typical high-performance liquid chromatography (HPLC) or gas chromatography (GC) setup, a solution containing the racemic or enantiomerically enriched this compound is injected into the column. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks. nih.gov Detection is commonly performed using a UV detector or a mass spectrometer. The enantiomeric excess is then calculated from the integrated areas of the two enantiomeric peaks using the formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Due to the absence of specific published research on the chiral separation of this compound, the following table represents a hypothetical, yet typical, set of parameters and results for such an analysis by chiral HPLC.
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Enantiomeric Excess (Example) | 98% ee |
This table is illustrative and based on common methods for similar compounds, as specific application data for this compound is not publicly available.
X-Ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is an unparalleled technique for the determination of the absolute three-dimensional structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, thereby offering definitive proof of its stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the exact stereochemical arrangement.
For this compound, a successful crystallographic analysis would confirm the cis relationship between the amino and hydroxyl groups. Furthermore, if a single enantiomer is crystallized in a chiral space group, the analysis can determine its absolute configuration.
Given the lack of a published crystal structure for this compound, the following table presents a hypothetical summary of crystallographic data that would be expected from such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₅NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 12.8 Å |
| Volume | 853.0 ų |
| Z | 4 |
| Calculated Density | 1.002 g/cm³ |
| Conformation | Chair |
| Stereochemical Confirmation | cis orientation of amino and hydroxyl groups confirmed |
This table is a representative example, as a crystal structure for this compound has not been reported in the literature.
Optical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Analysis
Circular dichroism (CD) spectroscopy is a powerful optical technique for the stereochemical analysis of chiral molecules in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength.
For a molecule like this compound, which contains chromophores (the amino and hydroxyl groups) in a chiral environment, a characteristic CD spectrum is expected. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for determining the absolute configuration of a molecule by comparing its experimental CD spectrum with that of a known standard or with spectra predicted by computational methods.
The sign and magnitude of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores and the stereochemistry of the molecule. While the amino and hydroxyl groups are weak chromophores in the accessible UV region, their electronic transitions can be influenced by the chiral scaffold of the cyclohexyl ring, leading to a measurable CD signal.
As no specific CD spectroscopic data for this compound is available, the following table provides a hypothetical representation of the expected CD spectral data for the two enantiomers.
| Enantiomer | Wavelength of Maximum Absorption (λₘₐₓ) | Molar Circular Dichroism (Δε) [L·mol⁻¹·cm⁻¹] |
| (1R, 4R)-cis-4-amino-1-methylcyclohexanol | 215 nm | +0.8 |
| (1S, 4S)-cis-4-amino-1-methylcyclohexanol | 215 nm | -0.8 |
This table is illustrative, demonstrating the expected mirror-image relationship in the CD spectra of the enantiomers. Specific experimental data for this compound is not publicly available.
Computational Chemistry and Molecular Modeling of Cis 4 Amino 1 Methylcyclohexanol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. DFT methods calculate the electron density of a system to determine its energy and other properties. For a molecule like cis-4-amino-1-methylcyclohexanol (B66319), DFT could be employed to analyze its frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. This can be a valuable tool for structure verification and for assigning peaks in complex spectra. quora.comnih.gov For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would help in confirming the cis stereochemistry and the specific conformation of the cyclohexyl ring. While experimental NMR data for cyclohexanol (B46403) and its simple derivatives are available, specific computational predictions for this compound are not present in the literature. stackexchange.comchemicalbook.com
Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Substituted Cyclohexanol (Generic Example)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 70.2 | 69.8 |
| C2 | 35.5 | 35.1 |
| C3 | 25.1 | 24.8 |
| C4 | 40.8 | 40.5 |
| H1 | 3.65 | 3.60 |
| H4 | 1.85 | 1.82 |
| CH₃ | 1.15 | 1.12 |
| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are crucial for studying reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its synthesis or further functionalization, DFT could be used to model the potential energy surface of the reaction. This would allow for the determination of activation energies and the identification of the most likely reaction pathways. For example, in the dehydration of a substituted cyclohexanol, computations can help understand the stability of the intermediate carbocation and the regioselectivity of the resulting alkene. libretexts.orgumass.eduedubirdie.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the relative populations of different chair and boat conformations and the energy barriers between them. msu.edu These simulations can also be used to study intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of neighboring molecules or with solvent molecules. Such information is vital for understanding its physical properties like melting point and solubility.
Ligand-Receptor Docking and Virtual Screening in Drug Discovery Efforts
In the context of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.netnih.gov If this compound or its derivatives were to be investigated as potential drug candidates, docking studies would be essential to predict their binding affinity and mode of interaction with a specific biological target. Virtual screening of large compound libraries containing the aminocyclohexanol scaffold could also be performed to identify potential hits for a particular receptor. nih.gov
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. semanticscholar.orgmodgraph.co.uknih.gov For this compound, various computational models could predict parameters such as its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nist.govnih.gov These predictions, while not a substitute for experimental testing, can help in the early stages of drug development to prioritize compounds with favorable pharmacokinetic profiles.
Table 2: Illustrative In Silico ADME/Tox Predictions (Generic Example)
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability likely |
| LogP | 1.5 | Moderate lipophilicity |
| Water Solubility | -2.0 (log(mol/L)) | Moderately soluble |
| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |
Future Directions and Emerging Research Avenues for Cis 4 Amino 1 Methylcyclohexanol
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to aminocyclohexanols is a primary focus of current research. Traditional methods often require harsh conditions or multi-step procedures, prompting the exploration of innovative one-pot and cascade reactions. A significant advancement is the synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione (B43130), which can be derived from bio-based succinic acid. d-nb.inforesearchgate.net This approach represents a move towards more sustainable chemical manufacturing.
Researchers are also investigating alternative starting materials and synthetic strategies. One such method involves the hydrogenation of p-acetamidophenol (paracetamol) followed by saponification to produce trans-4-aminocyclohexanol (B47343). google.com Other protocols under investigation include the reduction of β-enaminoketones, which has been demonstrated for the synthesis of 3-aminocyclohexanol (B121133) isomers and could be adapted for 4-amino counterparts. mdpi.comresearchgate.net These novel pathways aim to improve yield, reduce waste, and utilize renewable feedstocks, aligning with the principles of green chemistry.
Development of Highly Stereoselective Biocatalytic Processes for Broader Application
Biocatalysis has emerged as a powerful tool for the synthesis of stereochemically pure aminocyclohexanols, which is often crucial for their biological activity. Enzymes offer high selectivity under mild conditions, providing a significant advantage over traditional chemical catalysts.
A key area of development is the use of enzyme cascades. For instance, a one-pot system combining a keto reductase (KRED) and an amine transaminase (ATA) has been successfully used to produce both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione with high diastereomeric ratios. d-nb.inforesearchgate.net The modularity of this system, where the choice of stereocomplementary enzymes dictates the final product isomer, highlights the versatility of biocatalysis. d-nb.info Similarly, alcohol dehydrogenases (ADHs) have shown high efficiency in the stereoselective reduction of 4-alkylcyclohexanones to their corresponding cis-alcohols. mdpi.com
Table 1: Examples of Biocatalytic Systems for Aminocyclohexanol-related Synthesis
| Catalytic System | Substrate | Product | Key Features |
|---|---|---|---|
| Keto Reductase (KRED) & Amine Transaminase (ATA) Cascade | 1,4-Cyclohexanedione | cis- or trans-4-Aminocyclohexanol | One-pot, modular system; high stereoselectivity. d-nb.inforesearchgate.net |
| Alcohol Dehydrogenase (ADH) | 4-Alkylcyclohexanone | cis-4-Alkylcyclohexanol | High conversion and diastereomeric excess. mdpi.com |
| Transaminase (W60C mutant) | cis/trans-4-substituted cyclohexane-1-amines | trans-4-substituted cyclohexane-1-amines | Dynamic isomerization via selective deamination of the cis-isomer. nih.gov |
Advanced Functionalization and Derivatization for Enhanced Biological Activity
The cis-4-amino-1-methylcyclohexanol (B66319) scaffold possesses two key functional groups—the amino and hydroxyl groups—that serve as ideal handles for chemical modification. Advanced functionalization and derivatization of this core structure are critical for tuning its properties and enhancing its biological activity for specific applications.
Research in this area involves creating libraries of new derivatives by reacting the core scaffold with various chemical entities. For example, trans-4-aminocyclohexanol is known to react with other molecules to form esters or to be incorporated into more complex heterocyclic systems like N-substituted 7-azabicyclo[2.2.1]heptanes. chemicalbook.com These modifications can significantly alter the molecule's size, polarity, and ability to interact with biological targets. The goal is to develop new compounds with improved potency, selectivity, and pharmacokinetic profiles.
Targeted Drug Design and Discovery Leveraging the Aminocyclohexanol Scaffold
The aminocyclohexanol motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active and clinically successful drugs. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is essential for effective binding to biological targets like receptors and enzymes.
This scaffold is a key intermediate in the synthesis of several established drugs. For example, trans-4-aminocyclohexanol is an intermediate for Ambroxol, a medication used to treat respiratory diseases. chemicalbook.com More recently, a trans-4-substituted cyclohexane-1-amine has been identified as a key intermediate for Cariprazine, an atypical antipsychotic. nih.gov Furthermore, related aminocycloalkanol structures, such as cis-4-amino-2-cyclopentene-1-methanol, are crucial for synthesizing carbocyclic nucleosides, a class of compounds with significant antiviral and antitumor properties. researchgate.net
Future drug discovery efforts will continue to leverage this scaffold to design novel therapeutics. By combining the core structure with different pharmacophoric elements, researchers aim to develop new treatments for a wide range of conditions, from infectious diseases to central nervous system disorders and cancer.
Deeper Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches
To rationally design new molecules based on the aminocyclohexanol scaffold, a deep understanding of its structure-function relationships is essential. This involves elucidating how the specific three-dimensional arrangement of atoms in a molecule determines its activity. Researchers are increasingly using an integrated approach that combines advanced experimental techniques with powerful computational modeling.
Experimental methods like 2D Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the precise conformation and stereochemistry of new derivatives. researchgate.net Computationally, molecular modeling can predict how these molecules will bind to a target protein. For instance, modeling the interaction between a substrate and an enzyme's active site can explain why a particular stereoisomer is formed, as has been shown for the biocatalytic synthesis of cis-4-aminocyclohexanol. d-nb.inforesearchgate.net This synergy between experimental data and computational prediction accelerates the design-build-test-learn cycle of drug discovery and catalyst development, allowing for more rapid optimization of molecular properties. A clear example of a structure-activity relationship is seen in related compounds, where cis-isomers of 4-alkylcyclohexanols are noted to be more potent odorants than their trans counterparts. mdpi.com
Investigation of Broader Therapeutic Applications and Chemical Utilities Beyond Current Knowledge
While the aminocyclohexanol scaffold is already known to be a component of drugs for respiratory and psychiatric conditions, its full therapeutic potential is likely much broader. nih.govchemicalbook.com Emerging research points to new possibilities. For example, the use of related scaffolds in developing opioid receptor modulators for pain management and in creating antiviral and antitumor agents suggests new therapeutic avenues to explore. researchgate.netresearchgate.net
Beyond medicine, the unique chemical properties of these compounds lend themselves to other industrial applications. The discovery that related 4-alkylcyclohexanols possess desirable fragrance properties has opened up their use in the perfume industry. mdpi.com As a versatile chemical building block, this compound and its analogues will continue to be explored as raw materials in organic synthesis for creating novel polymers, ligands for catalysis, and other advanced materials. chemicalbook.com The future will likely see this scaffold being utilized in fields far beyond its current applications as researchers continue to probe its fundamental chemical utility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for CIS-4-amino-1-methylcyclohexanol, and how can stereochemical control be achieved?
- Methodological Answer : The synthesis of this compound requires careful selection of starting materials and catalysts to ensure stereochemical fidelity. For example, reductive amination of 4-methylcyclohexanone derivatives (e.g., using sodium cyanoborohydride) can yield the desired stereoisomer, but reaction conditions (pH, temperature) must be optimized to minimize trans-isomer formation . Purification via chiral column chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for isolating the cis-configuration . Characterization of intermediates using -NMR (e.g., coupling constants for axial vs. equatorial protons) and chiral HPLC can validate stereochemical outcomes .
Q. How should this compound be characterized to confirm structural and stereochemical identity?
- Methodological Answer : A multi-technique approach is critical:
- Spectroscopy : - and -NMR to resolve cyclohexanol ring conformations and amine proton environments. For example, axial methyl groups exhibit distinct -NMR splitting patterns (e.g., 1.2–1.5 ppm for equatorial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 158.1542 for CHNO) and rule out impurities .
- Polarimetry : Specific optical rotation measurements to verify enantiomeric purity, with comparisons to literature values for cis-isomers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and its stereoisomers?
- Methodological Answer : Contradictory bioactivity data often arise from incomplete stereochemical separation or assay interference. To address this:
- Enantiomeric Purity Testing : Use chiral stationary phases in HPLC to quantify isomer ratios post-synthesis .
- Dose-Response Studies : Compare EC values across isomers in target assays (e.g., receptor binding). For instance, cis-isomers may exhibit higher affinity due to spatial alignment of amine and hydroxyl groups .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain stereospecific activity differences .
Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Accelerated Degradation : Expose the compound to extreme pH (1–13) and elevated temperatures (40–60°C) for 2–4 weeks. Monitor degradation via LC-MS for byproducts (e.g., oxidation at the amine group or ring-opening products) .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C).
- Moisture Sensitivity : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity, which may influence hydrolysis rates .
Q. How can computational modeling guide the design of derivatives of this compound with enhanced pharmacological properties?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses of cis-isomers against target proteins (e.g., GPCRs). Focus on hydrogen-bonding interactions between the hydroxyl/amine groups and active-site residues .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl group position) with logP, polar surface area, and bioavailability metrics .
- ADME Prediction : Tools like SwissADME can forecast blood-brain barrier permeability or metabolic stability, prioritizing derivatives with optimal pharmacokinetic profiles .
Data Presentation Guidelines
- Synthetic Yields : Tabulate reaction conditions (catalyst, solvent, time) and yields for reproducibility (e.g., 72% yield with NaBH/MeOH vs. 58% with LiAlH/THF) .
- Stability Data : Use line graphs to show degradation kinetics at different pH levels, with error bars for triplicate measurements .
- Stereochemical Validation : Include NMR spectra overlays or HPLC chromatograms comparing cis/trans isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
